molecular formula C14H13N3O3 B493797 2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine CAS No. 704874-29-3

2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine

Cat. No.: B493797
CAS No.: 704874-29-3
M. Wt: 271.27g/mol
InChI Key: FBVLHVQGJCIMDX-UHFFFAOYSA-N
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Description

2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is a complex heterocyclic compound that combines the structural features of pyridine, furan, and oxadiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Properties

CAS No.

704874-29-3

Molecular Formula

C14H13N3O3

Molecular Weight

271.27g/mol

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H13N3O3/c1-3-18-13-10(7-6-9(2)15-13)12-16-14(20-17-12)11-5-4-8-19-11/h4-8H,3H2,1-2H3

InChI Key

FBVLHVQGJCIMDX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CO3

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The furan and pyridine rings are then introduced through subsequent reactions involving electrophilic substitution and nucleophilic addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. Key considerations in industrial synthesis include the availability of starting materials, reaction yields, and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound .

Mechanism of Action

The mechanism of action of 2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The furan and pyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and oxadiazole-containing molecules, such as:

Uniqueness

2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties.

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